Product packaging for 4-Methoxydalbergione(Cat. No.:CAS No. 28396-75-0)

4-Methoxydalbergione

Cat. No.: B1203074
CAS No.: 28396-75-0
M. Wt: 254.28 g/mol
InChI Key: RGSUZUQISVAJJF-UHFFFAOYSA-N
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Description

4-Methoxydalbergione (CAS 2543-95-5) is a natural flavonoid compound isolated and purified from the heartwood of Dalbergia species, including Dalbergia sissoo Roxb. and Dalbergia odorifera , a plant used in traditional Chinese medicine. With a molecular formula of C 16 H 14 O 3 and a molecular weight of 254.28 g/mol, this compound is provided with a high purity of ≥98% and is presented as a solid powder. Extensive in vitro research has demonstrated that this compound exhibits potent, broad-spectrum anticancer activity by targeting multiple mechanisms. It significantly inhibits cell proliferation and induces apoptosis in a concentration- and time-dependent manner across various cancer cell lines, including human astroglioma (U87), bladder cancer (J82 and UMUC3), hepatocellular carcinoma (SK-HEP-1 and HuH-7), and esophageal carcinoma (ECA-109 and KYSE-150) . The compound's efficacy is notable, with studies reporting a tenfold greater potency compared to Temozolomide in U87 astroglioma models . The compound's mechanism of action is multifaceted, involving the induction of G2 phase cell cycle arrest , upregulation of key genes like GADD45G , and the inhibition of critical signaling pathways such as Akt/ERK and NF-κB . Furthermore, this compound has been shown to induce autophagy and suppress the migratory and invasive capabilities of cancer cells . Beyond oncology research, it also displays significant anti-inflammatory properties by inhibiting the LPS-induced inflammatory response in macrophages, including the reduction of IL1β and IL6 production and the nuclear translocation of NF-κB p65 . Intended Use & Disclaimer: This product is supplied strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human consumption purposes. Researchers should handle this compound with appropriate laboratory safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B1203074 4-Methoxydalbergione CAS No. 28396-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSUZUQISVAJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315149
Record name 4-Methoxydalbergione
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Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28396-75-0
Record name 4-Methoxydalbergione
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Record name 4-Methoxydalbergione
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Record name DALBERGIONE
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Natural Occurrence and Phytochemical Investigations

Plant Sources and Distribution within the Genus Dalbergia

The genus Dalbergia, belonging to the family Fabaceae, is a significant source of 4-Methoxydalbergione. Several species within this genus have been found to contain this compound, often concentrated in the heartwood.

Dalbergia sissoo

Dalbergia sissoo, commonly known as Indian rosewood or Shisham, is a well-documented source of this compound. Phytochemical studies have consistently isolated this compound from its heartwood. phcogrev.comresearchgate.netfrontiersin.org In addition to the parent compound, a derivative, 1,6-Dihydro-1,6-dihydroxy-4-methoxydalbergione, has been isolated from the stem of D. sissoo. chemijournal.com The presence of this compound is considered a characteristic feature of the chemical profile of this species. wisdomlib.org

Dalbergia odorifera

Dalbergia odorifera, or Chinese rosewood, is another prominent source of this compound. Investigations into the chemical constituents of its heartwood have led to the isolation of (S)-4-methoxydalbergione. thieme-connect.commedchemexpress.comthieme-connect.comnih.gov The compound is recognized as one of the key flavonoids present in the heartwood of this species. thieme-connect.comnih.gov

Dalbergia latifolia

Dalbergia latifolia, known as Indian rosewood or Bombay Blackwood, has been found to contain this compound in its heartwood. ejournalmapeki.orgresearchgate.netresearchgate.netphytojournal.comstuartxchange.com The compound is listed among the various neoflavonoids and other phenolic constituents that contribute to the chemical makeup of the wood. phytojournal.comresearchpublish.com

Dalbergia melanoxylon

Dalbergia melanoxylon, or African blackwood, contains both the (R)- and (S)-enantiomers of this compound in its wood. prota4u.orgprota4u.org Phytochemical investigations have also identified this compound in the stem bark of this species. mdpi.com Further studies have confirmed the isolation of this compound from this plant, highlighting its role as a significant quinonoid constituent. botanical-dermatology-database.infonih.gov

Other Identified Plant Species and Natural Sources

Beyond the Dalbergia genus, this compound has been identified in other unrelated natural sources.

Ranunculus repens : Phytochemical analysis of the roots of Ranunculus repens, a member of the Ranunculaceae family, has led to the isolation of R(+)-4-methoxydalbergione. medchemexpress.comchemsrc.comnih.govscholarena.comtandfonline.com

Propolis : This resinous mixture produced by honeybees has also been identified as a source of this compound. Specifically, Nepalese propolis has been shown to contain this compound among its various flavonoid constituents. nih.govmdpi.comnih.govresearchgate.netnepjb.com

Anatomical Localization within Plant Tissues

The distribution of this compound is often specific to certain tissues within the source plants.

The heartwood is the primary site of accumulation for this compound in the Dalbergia species, including D. sissoo, D. odorifera, and D. latifolia. phcogrev.comthieme-connect.commedchemexpress.comthieme-connect.comnih.govejournalmapeki.orgresearchgate.netresearchgate.netphytojournal.comstuartxchange.com In Dalbergia sissoo, the stem has also been identified as containing a derivative of this compound. chemijournal.com For Dalbergia melanoxylon, the compound has been located in the wood , stem bark , and root bark . prota4u.orgprota4u.orgmdpi.combotanical-dermatology-database.infonih.gov In the case of Ranunculus repens, this compound is found in the roots . medchemexpress.comchemsrc.comnih.govscholarena.comtandfonline.com

The following table summarizes the natural sources and the specific plant parts where this compound has been identified.

Species/SourceGenus/Family/TypeIdentified Plant Part/Source
Dalbergia sissooDalbergia / FabaceaeHeartwood, Wood, Stem
Dalbergia odoriferaDalbergia / FabaceaeHeartwood
Dalbergia latifoliaDalbergia / FabaceaeHeartwood, Wood
Dalbergia melanoxylonDalbergia / FabaceaeWood, Stem Bark, Root Bark
Ranunculus repensRanunculus / RanunculaceaeRoots
PropolisBee ProductResin

Extraction and Isolation Methodologies from Natural Sources

The isolation of this compound from its natural sources, primarily the heartwood of various Dalbergia species, is a multi-step process involving initial extraction with organic solvents followed by sophisticated purification techniques. The choice of methodology is critical for obtaining the compound at a high purity for subsequent analysis and research.

The initial step in isolating this compound involves the extraction of the compound from plant material using various organic solvents. The selection of the solvent is based on the polarity and solubility of the target compound. Research has shown that a range of solvents, from non-polar to polar, are effective in extracting neoflavonoids like this compound.

Methanol (B129727) is frequently used, often with heat, to extract a broad spectrum of compounds from the plant matrix. In one study, the shadow-dried and chopped stems of Dalbergia sissoo were first percolated with hexane (B92381) to remove chlorophyll (B73375) before being refluxed with hot methanol for eight hours. This process was repeated three times to ensure exhaustive extraction. chemijournal.com Similarly, propolis samples have been extracted with methanol in combination with dichloromethane (B109758) for the isolation of both polar and nonpolar constituents. mdpi.com

n-Hexane is commonly employed as a primary or successive solvent. The heartwood of Dalbergia latifolia was successively extracted with n-hexane, ethyl acetate (B1210297), and methanol. researchgate.net The n-hexane extract proved to be the most active fraction, containing this compound along with other neoflavonoids. researchgate.net In the case of D. sissoo stem extraction, a pre-extraction with hexane was performed to remove chlorophyll and other nonpolar components before the main methanolic extraction. chemijournal.com

Chloroform (B151607) (or Dichloromethane) is another key solvent. The air-dried heartwood of Dalbergia cochinchinensis was powdered and extracted with 70% ethanol, and the resulting residue was partitioned with solvents including petroleum ether, chloromethane (B1201357) (dichloromethane), and ethyl acetate. mdpi.com In another study on Dalbergiae Lignum, a dichloromethane (CH2Cl2) fraction of the extract was found to be highly potent, and this compound was subsequently isolated from this fraction. nih.gov

Ethyl Acetate is often used in sequential extraction procedures. Following an initial extraction with a less polar solvent, ethyl acetate can be used to isolate compounds of intermediate polarity. For instance, the heartwood of D. latifolia was successively extracted with n-hexane, followed by ethyl acetate and then methanol. researchgate.net In the processing of D. cochinchinensis extract, ethyl acetate was used as a partitioning solvent after initial extraction. mdpi.com

The following table summarizes the solvent-based extraction techniques reported for isolating this compound and related compounds from various natural sources.

Plant Source/MaterialPlant PartExtraction Solvent(s)Research Focus
Dalbergia sissooStemn-Hexane, MethanolIsolation of constituents including a this compound derivative. chemijournal.com
Dalbergia latifoliaHeartwoodn-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH)Successive extraction to isolate bioactive neoflavonoids. researchgate.net
Dalbergiae LignumNot SpecifiedDichloromethane (CH2Cl2)Isolation of compounds with anticarcinogenic activity. nih.gov
Dalbergia cochinchinensisHeartwood70% Ethanol, partitioned with Petroleum Ether, Chloroform, Ethyl AcetateIsolation of flavonoids. mdpi.com
Dalbergia melanoxylonHeartwoodDichloromethane, Ethyl AcetateReconstitution of ethanolic extracts to isolate dalbergiones. d-nb.info
Propolis (Ethiopian)ResinDichloromethane, MethanolExtraction of polar and nonpolar components. mdpi.com

Following solvent extraction, the resulting crude extract contains a complex mixture of phytochemicals. Therefore, chromatographic techniques are essential to separate and purify this compound.

Column Chromatography is the most widely used method for the large-scale purification of this compound from crude extracts. This technique separates compounds based on their differential adsorption to a stationary phase. Silica (B1680970) gel is the most common stationary phase used for this purpose. chemijournal.commdpi.com The separation is achieved by eluting the column with a solvent system of gradually increasing polarity. For example, the methanolic extract of D. sissoo was mixed with silica gel (60-120 mesh) and subjected to column chromatography, eluting with solvents of increasing polarity. chemijournal.com A derivative of this compound was obtained using an eluent mixture of ethyl acetate and benzene (B151609) (1:9). chemijournal.com

In another instance, the petroleum ether extract of D. cochinchinensis was fractionated using a silica gel column with a petroleum ether-ethyl acetate gradient. mdpi.com Further purification of fractions often involves Sephadex LH-20, a size-exclusion chromatography resin, typically eluted with a solvent mixture like dichloromethane-methanol (1:1) to yield the pure compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and purity analysis of this compound. Chiral HPLC has been noted as a key step for validating the stereochemistry of the compound. While detailed preparative HPLC methods for its isolation are not extensively described in the provided context, HPLC is fundamental in analytical procedures to confirm the purity of the isolated compound. For instance, after isolation from D. sissoo, UPLC (an advanced form of HPLC) analysis confirmed the purity of this compound to be over 98%. nih.gov The analysis of brain tissue for the presence of this compound was conducted using an LCMS-2020 system fitted with a C18 column, a common setup for reverse-phase HPLC. nih.gov

The table below outlines the chromatographic techniques employed in the purification of this compound.

TechniqueStationary PhaseMobile Phase / EluentResearch Application
Column ChromatographySilica Gel (60-120 mesh)Solvents of increasing polarity (e.g., Hexane, Benzene, Ethyl Acetate mixtures)Isolation of compounds from D. sissoo methanolic extract. chemijournal.com
Column ChromatographySilica GelPetroleum Ether-Ethyl Acetate gradientFractionation of D. cochinchinensis petroleum ether extract. mdpi.com
Column ChromatographySephadex LH-20Dichloromethane-Methanol (1:1)Final purification of fractions from D. cochinchinensis. mdpi.com
Column ChromatographySilica GelDichloromethane-Methanol gradientSeparation of D. melanoxylon ethyl acetate extract. d-nb.info
HPLC / UPLC / LCMSC18 ColumnNot specifiedPurity analysis and detection in biological samples. nih.gov
Chiral HPLCNot specifiedNot specifiedValidation of stereochemistry.

Structural Elucidation and Stereochemical Characterization

Spectroscopic Analysis for Structure Determination

Spectroscopic methods are fundamental tools for elucidating the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce their atomic composition and bonding patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been employed to characterize 4-Methoxydalbergione.

¹H NMR Spectroscopy: In one study, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. nih.gov The resulting chemical shifts (δ) and coupling constants (J) provide a fingerprint of the proton environments within the molecule.

A singlet at 5.92 ppm is assigned to the proton at the C-3 position. nih.gov

A doublet at 6.49 ppm with a coupling constant of 1.2 Hz corresponds to the proton at C-6. nih.gov

The proton at C-7 appears as a broad doublet at 4.93 ppm with a coupling constant of 6.7 Hz. nih.gov

A complex signal, a doublet of doublet of doublets, at 6.10 ppm is attributed to the proton at C-8. nih.gov

The two protons at the C-9 position are diastereotopic and appear as distinct signals: a doublet of triplets at 5.00 ppm and another at 5.28 ppm. nih.gov

The aromatic protons of the phenyl ring appear as a broad doublet at 7.19 ppm (H-2' and H-6'), a broad triplet at 7.32 ppm (H-3' and H-5'), and a broad triplet at 7.24 ppm (H-4'). nih.gov

A sharp singlet at 3.81 ppm corresponds to the three protons of the methoxy (B1213986) group (4-OCH₃). nih.gov

¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) nih.gov
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-35.92s-
H-66.49d1.2
H-74.93br. d6.7
H-86.10ddd17.2, 10.3, 6.7
H-9a5.00dt17.2, 1.3
H-9b5.28dt10.3, 1.3
H-2', H-6'7.19br. d7.4
H-3', H-5'7.32br. t7.4
H-4'7.24br. t7.4
4-OCH₃3.81s-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

¹³C NMR Spectroscopic Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
C-1181.9
C-2147.9
C-3134.1
C-4187.4
C-5159.2
C-6111.9
C-747.8
C-8138.2
C-9116.2
C-1'141.2
C-2', C-6'128.9
C-3', C-5'128.1
C-4'127.1
4-OCH₃56.3

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. memphis.edu This information helps in determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method used in MS. memphis.edu In the case of this compound, EI-MS showed a molecular ion peak [M+H]⁺ at m/z 255.1, which corresponds to the protonated molecule and confirms its molecular weight of 254.28 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum provides further structural information. libretexts.orgtutorchase.com For flavonoids like this compound, characteristic fragmentation involves losses of small groups like CH₃•, H₂O, CO, C₂H₂O, and CO₂. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) provides a very accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For a related compound, methyl 3,4,5-trihydroxybenzoate, HREIMS gave a measured m/z of 184.0371, which was very close to the calculated value of 184.0365 for the formula C₈H₈O₅. tandfonline.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule. pressbooks.pub The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. vscht.cz For instance, the C=O stretching vibrations of the quinone ring typically appear in the region of 1650-1750 cm⁻¹. pressbooks.pub The C=C stretching of the aromatic and quinone rings would be observed around 1550–1650 cm⁻¹. pressbooks.pub The C-O stretching of the methoxy group is expected in the fingerprint region. libretexts.org

Stereochemical Aspects of this compound (R- and S-Isomers)

This compound possesses a chiral center at the C-7 position, meaning it can exist as two non-superimposable mirror images, known as enantiomers. msu.edu These are designated as (R)-4-Methoxydalbergione and (S)-4-Methoxydalbergione. The specific three-dimensional arrangement, or stereochemistry, of these isomers can significantly influence their biological activity.

The (R)-isomer has been isolated from natural sources like Ranunculus repens. tandfonline.com The synthesis of the (S)-isomer has also been reported. conicet.gov.ar The absolute configuration of these enantiomers is often determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy. chinesechemsoc.org For example, the enantioselective synthesis of dalbergiones, including the (S)- and (R)-isomers of this compound, has been achieved through asymmetric hydrogenation, yielding products with high enantiomeric excess. chinesechemsoc.org

Quantum Chemical and Theoretical Studies of Molecular Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide theoretical insights into the molecular structure, electronic properties, and vibrational frequencies of this compound. researchgate.net These computational studies can complement experimental data and help in the detailed analysis of spectroscopic results. researchgate.netacs.org

For instance, theoretical calculations of vibrational spectra can aid in the assignment of experimental IR and Raman bands. researchgate.net Furthermore, these studies can analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand the molecule's reactivity. researchgate.net Such theoretical approaches have been used to investigate the structural and reactivity analyses of this compound, providing a deeper understanding of its molecular properties. acs.orgmindat.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic structure and reactivity of this compound. wikipedia.orgmdpi.com These quantum chemical calculations provide profound insights into the molecule's geometry, stability, and electronic properties at a molecular level.

A combined theoretical and experimental study utilized the B3LYP method with a 6-311++G(d,p) basis set to analyze the structure and properties of this compound. researchgate.net Through a potential energy surface scan, three stable conformers were identified, designated as MD I, MD II, and MD III. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's resistance to deformation or excitation. For this compound, calculations revealed that the MD II conformer possesses a smaller HOMO-LUMO energy gap compared to the MD I and MD III conformers, suggesting it is chemically more reactive and softer. researchgate.net

Further computational analyses, including Natural Bond Orbital (NBO) analysis, have been employed to understand electron delocalization from filled lone pair orbitals to unfilled antibonding orbitals. researchgate.net Molecular Electrostatic Potential (MEP) surfaces have also been generated to predict sites for electrophilic and nucleophilic attack. researchgate.net Additionally, global and local reactivity descriptors derived from DFT calculations help to quantify the chemical reactivity of the molecule. researchgate.netacs.org

Table 1: Theoretical Analysis of this compound Conformers
ParameterFindingSignificance
Computational Method DFT with B3LYP/6-311++G(d,p)Provides optimized geometry and electronic properties. researchgate.net
Conformers Identified MD I, MD II, MD IIIReveals different stable spatial arrangements of the molecule. researchgate.net
HOMO-LUMO Gap MD II has the smallest energy gapIndicates higher chemical reactivity for the MD II conformer. researchgate.net
Reactivity Descriptors Global and local parameters calculatedQuantifies and compares the chemical reactivity of the conformers. researchgate.net
NBO Analysis Performed to study hyperconjugative interactionsExplains stability arising from charge delocalization. researchgate.net

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. spectroscopyonline.com For this compound, these experimental spectra have been recorded and interpreted in detail, often aided by theoretical calculations. researchgate.net

In a comprehensive study, the FT-IR and FT-Raman spectra of this compound were recorded in the solid phase. researchgate.net The assignment of the observed vibrational bands to specific molecular motions was facilitated by performing a potential energy distribution (PED) analysis using the results from DFT calculations. researchgate.net This approach allows for a precise correlation between the theoretical vibrational frequencies and the experimentally observed spectral peaks.

The study found good agreement between the vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method and the experimental FT-IR and FT-Raman data. researchgate.net This consistency validates the optimized molecular geometry and the force field obtained from the DFT calculations. The detailed interpretation of the vibrational spectra provides a thorough understanding of the molecule's structural characteristics, including the vibrations of the quinonoid ring, the phenyl group, and the methoxy group. researchgate.netacs.org

Table 2: Vibrational Spectroscopy of this compound
TechniqueApplicationKey Findings
FT-IR Spectroscopy Measures absorption of infrared radiation by specific molecular vibrations.Experimental spectrum recorded and compared with theoretical calculations. researchgate.net
FT-Raman Spectroscopy Measures inelastic scattering of laser light, providing complementary vibrational information.Solid-phase spectrum obtained, showing good consistency with calculated results. researchgate.net
Potential Energy Distribution (PED) Theoretical assignment of calculated vibrational frequencies to specific molecular motions.Used to interpret the experimental spectra in detail. researchgate.net
Theory-Experiment Correlation Comparison of DFT-calculated vibrational frequencies with experimental data.Good consistency found, validating the computational model and structural analysis. researchgate.net

Biosynthetic Pathways and Precursors

Proposed Biogenetic Routes to 4-Methoxydalbergione

The biogenesis of neoflavonoids is considered a modification of the central flavonoid pathway. agriculturejournals.czagriculturejournals.cz The general route begins with precursors from the shikimate pathway (providing an aromatic ring) and the acetate-malonate pathway (providing the other). Chalcones are recognized as the central precursors for all flavonoids and their derivatives. rdd.edu.iq

The key mechanistic step differentiating neoflavonoid biosynthesis from that of flavonoids is a proposed aryl migration. While the exact enzymatic control of this step in vivo is still under investigation, it is hypothesized that an intermediate, likely derived from a chalcone (B49325), undergoes a rearrangement to move the B-ring from the C-2 position to the C-4 position of the C-ring, forming the characteristic neoflavonoid skeleton.

A significant hypothesis in the formation of dalbergiones like this compound involves the role of quinone methides (QMs) as reactive biosynthetic intermediates. mdpi.comunibo.it These highly reactive species are proposed to be generated in situ and can undergo various reactions, including nucleophilic additions, that lead to the final structure of the natural product. mdpi.comacs.org The formation of (S)-4-methoxydalbergione has been synthetically achieved through strategies that utilize ortho-quinone methide intermediates, lending support to their potential role in the natural biosynthetic pathway. mdpi.comunibo.itacs.org

Identification of Biosynthetic Intermediates and Related Compounds

The biosynthetic pathway to this compound involves several key intermediates derived from primary metabolism. The initial building blocks are p-coumaroyl-CoA (from the phenylpropanoid pathway) and three molecules of malonyl-CoA (from the acetate (B1210297) pathway). These condense to form a naringenin (B18129) chalcone, a common precursor for a wide variety of flavonoids. rdd.edu.iq

From this chalcone intermediate, the pathway diverges. While the precise sequence and intermediates leading directly to this compound are not fully elucidated, several related compounds isolated from the same plant sources provide clues. Dalbergia species, rich sources of this compound, also produce a variety of other neoflavonoids, flavonoids, and isoflavonoids, suggesting a shared and complex biosynthetic network. researchgate.netresearchgate.net For instance, compounds like dalbergin, other dalbergiones, and dalbergichromene (B13822508) are often found alongside this compound. wikipedia.orgresearchgate.net The co-occurrence of these structurally related molecules suggests they may be products of a branched pathway originating from common precursors.

Key proposed and identified intermediates in the broader neoflavonoid pathway are listed below.

Table 1: Proposed Biosynthetic Precursors and Intermediates for Neoflavonoids

Compound/Intermediate Biosynthetic Role
p-Coumaroyl-CoA Phenylpropanoid pathway precursor (provides B-ring and C3-bridge)
Malonyl-CoA Acetate pathway precursor (provides A-ring)
Naringenin Chalcone C15 intermediate, precursor to flavonoids and neoflavonoids rdd.edu.iq

Table 2: List of Compounds Mentioned

Compound Name
(R)-4''-methoxydalbergione
(S)-4-methoxydalbergione
This compound
Calofioride
Dalbergichromene
Dalbergin
Isoliquiritigenin
Naringenin Chalcone
Obtusafuran
p-Coumaroyl-CoA
Malonyl-CoA

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches to 4-Methoxydalbergione

The total synthesis of this compound has been achieved through various routes, including both racemic and stereoselective methods. Early approaches included racemic syntheses based on strategies like Claisen transposition, Pechmann condensation, and the reduction of 7-methoxycoumarin.

A notable and efficient stereoselective synthesis allows for the creation of both the (R)-(+) and (S)-(-) enantiomers. conicet.gov.ar This seven-step method utilizes an asymmetric catalytic hydrogenation as the key step to establish the chiral center with high enantiomeric excess (up to 95%). conicet.gov.ar The process employs specific rhodium-based catalysts, such as [Rh((S,S)-bdpp)(NBD)]ClO₄ for the (S)-enantiomer and [Rh((R,R)-bdpp)(NBD)]ClO₄ for the (R)-enantiomer, under a hydrogen pressure of 80 bar. conicet.gov.ar The synthesis concludes with a selective deprotection of a methoxy (B1213986) group followed by oxidation to yield the final quinone structure.

Another modern approach involves the organocatalytic asymmetric addition of vinyl boronates to ortho-quinone methides (o-QMs) that are generated in situ. mdpi.com This method was successfully applied to the synthesis of (S)-4-methoxydalbergione, demonstrating the utility of leveraging unstable intermediates like o-QMs in natural product synthesis. mdpi.com

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of this compound is crucial for exploring structure-activity relationships (SAR). These analogs often involve modifications to the phenyl group, the quinone ring, or the methoxy substituent.

Naturally occurring neoflavonoids isolated from Dalbergia species, such as latifolin (B1203211), dalbergiphenol, and the hydroxylated analog 4'-hydroxy-4-methoxydalbergione, serve as primary examples of structural analogs. researchgate.netresearchgate.net Another related compound found in nature is (S)-3',4'-dihydroxy-4-methoxydalbergione. semanticscholar.org The synthesis of such analogs often employs general methodologies developed for flavonoids and coumarins. For instance, palladium-catalyzed coupling reactions and oxidative cyclization techniques are common strategies for constructing the core 4-arylcoumarin skeleton, which is structurally related to the dalbergione (B12728170) framework. mdpi.comresearchgate.net These methods allow for the introduction of different aryl groups and substitution patterns, providing a versatile platform for creating a library of analogs.

Chemical Derivatization for Enhanced Biological Activity or Specificity

Chemical derivatization of the this compound scaffold is a key strategy aimed at improving its pharmacological profile, such as enhancing potency, selectivity, or bioavailability. mdpi.com The goal is to generate new molecules with superior therapeutic potential compared to the parent compound.

A direct comparison between this compound and its analog, 4'-hydroxy-4-methoxydalbergione, demonstrates how a simple chemical modification affects function. Both compounds show anti-inflammatory and cytoprotective effects, indicating that the core structure is responsible for this activity, though the potency can be modulated by the substituent on the phenyl ring. researchgate.net Further SAR studies comparing this compound with latifolin and its derivatives have been conducted to correlate structural features with specific activities like antifungal and antitermitic effects. researchgate.net

The importance of the methoxy group is highlighted when comparing this compound to its hydroxylated precursor, dalbergin. The replacement of the hydroxyl group with a methoxy group enhances lipophilicity, which has been linked to improved anti-glioma potency, likely by improving its ability to cross the blood-brain barrier. This illustrates a successful derivatization strategy where methylation leads to enhanced biological performance.

The broader field of medicinal chemistry provides many examples where such derivatization is used. For instance, methoxy derivatives of the natural product resveratrol (B1683913) have been synthesized to overcome poor bioavailability and have shown enhanced anti-platelet activity. mdpi.com This principle of targeted chemical modification to improve drug-like properties is directly applicable to the development of novel agents based on the this compound structure.

Biological Activities and Molecular Mechanisms of Action in Vitro & in Vivo Research Models

Anticancer Research

4-Methoxydalbergione, a flavonoid isolated from the heartwood of plants like Dalbergia sissoo Roxb, has demonstrated notable anticancer properties. nih.govnih.gov Research has explored its effects on different types of cancer cells, revealing its potential to inhibit their growth and induce cell death. nih.govnih.govnih.gov

Inhibition of Cell Proliferation and Colony Formation

A key aspect of the anticancer activity of this compound is its ability to curb the rapid and uncontrolled growth of cancer cells, a hallmark of the disease. This is often assessed through cell proliferation and colony formation assays in laboratory settings.

In studies involving esophageal carcinoma cell lines ECA-109 and KYSE-105, this compound has been shown to significantly inhibit cell proliferation and colony formation. nih.gov Research indicates that the compound can counteract the proliferative effects induced by factors like lipopolysaccharide (LPS). nih.govresearchgate.net The mechanism behind this is linked to the inactivation of the NF-κB signaling pathway. nih.gov

Table 1: Effect of this compound on Esophageal Carcinoma Cells

Cell Line Assay Key Finding Reference
ECA-109 Cell Proliferation (CCK-8) Reversed LPS-induced proliferation researchgate.net
ECA-109 Colony Formation Inhibited the increase in proliferation induced by LPS researchgate.net
KYSE-105 Cell Proliferation (CCK-8) Reversed LPS-induced proliferation researchgate.net

Research on human bladder cancer cell lines, J82 and UMUC3, has demonstrated that this compound inhibits cell proliferation in a dose-dependent manner. nih.govfrontiersin.org The half-maximal inhibitory concentration (IC50) values were determined to be 8.17 μM for J82 cells and 14.50 μM for UMUC3 cells. nih.gov Furthermore, treatment with this compound led to a decrease in colony formation. nih.govfrontiersin.org The underlying mechanism involves the induction of autophagy and the inhibition of the Akt/ERK signaling pathway. nih.govnih.gov

Table 2: Effect of this compound on Bladder Cancer Cells

Cell Line Assay Key Finding Reference
J82 Cell Proliferation (CCK-8) Dose-dependent inhibition (IC50: 8.17 μM) nih.govnih.gov
J82 Colony Formation Decreased colony formation with treatment nih.govfrontiersin.org
UMUC3 Cell Proliferation (CCK-8) Dose-dependent inhibition (IC50: 14.5 μM) nih.govfrontiersin.org

In the context of human liver cancer cells (hepatocellular carcinoma or HCC), this compound has been found to inhibit cell proliferation and migration while promoting apoptosis. nih.govnih.gov The anticancer effects of the compound in these cells are attributed to the upregulation of GADD45G expression. nih.govnih.gov

Table 3: Effect of this compound on Human Liver Cancer Cells

Cell Line Assay Key Finding Reference
HCC Cell Proliferation (CCK-8) Inhibited proliferation nih.govnih.gov

Studies on astroglioma cell lines, U87 and U251, have revealed that this compound is a potent inhibitor of their growth. nih.govnih.gov The compound was found to inhibit cell proliferation in a time- and concentration-dependent manner in U87 cells. nih.govnih.gov The IC50 values for this compound were significantly lower than those of the standard chemotherapeutic drug temozolomide (B1682018) (TMZ), indicating a higher potency. nih.gov The mechanism of action involves stalling the cell cycle in the G2 phase and is associated with the p53, TNF, and MAPK signaling pathways. nih.govnih.gov

Table 4: Effect of this compound on Astroglioma Cells

Cell Line Assay Key Finding Reference
U87 Cell Proliferation (CCK-8) Time- and concentration-dependent inhibition nih.govnih.gov
U87 Cell Cycle Analysis Arrested cell cycle in G2 phase nih.gov

In vitro and in vivo studies on osteosarcoma cells have demonstrated the anti-proliferative effects of this compound. nih.govnih.gov The compound was shown to inhibit the proliferation of osteosarcoma cells and reduce colony formation in soft agar. nih.govnih.gov The molecular mechanism behind this activity is the inhibition of the JAK2/STAT3 signaling pathway. nih.govnih.gov

Table 5: Effect of this compound on Osteosarcoma Cells

Cell Line Assay Key Finding Reference
MG63 Cell Proliferation Concentration-dependent inhibition researchgate.net
U-2 OS Cell Proliferation Concentration-dependent inhibition researchgate.net
Lung Cancer Cells (A549)

Research has demonstrated that this compound exhibits significant anticancer activity against A549 lung cancer cells. nih.gov Studies show that it effectively suppresses the proliferation, migration, and invasion of these cells. nih.govnih.gov The mechanism of action appears to involve the induction of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov

In one study, treatment with this compound led to a concentration-dependent reduction in the viability of A549 cells. nih.gov The IC50 value, which represents the concentration required to inhibit 50% of cell growth, was determined to be 83.05 µM. spandidos-publications.com Furthermore, the compound was found to inhibit the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. nih.gov This was evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers N-cadherin and Vimentin. spandidos-publications.com Mechanistically, this compound may exert its effects by directly binding to and inhibiting DNA methyltransferase 1 (DNMT1), which in turn affects the system Xc-/GPX4 pathway, a key regulator of ferroptosis. nih.gov

Table 1: Effects of this compound on A549 Lung Cancer Cells

Finding Methodology Key Observation Reference
Inhibition of Cell ProliferationCell Counting Kit-8 (CCK-8) assayConcentration-dependent decrease in cell viability. IC50 of 83.05 µM. spandidos-publications.com
Suppression of Cell MigrationWound healing assaySignificant inhibition of cell migration in a concentration-dependent manner. spandidos-publications.com
Inhibition of Cell InvasionTranswell assaySignificant reduction in the invasive capacity of A549 cells. spandidos-publications.com
Induction of FerroptosisLipid peroxidation, lipid ROS, and Fe2+ level assaysIncreased levels of lipid peroxidation, lipid ROS, and Fe2+, indicative of ferroptosis. nih.govnih.gov
Inhibition of EMTWestern blot analysisUpregulation of E-cadherin and downregulation of N-cadherin and Vimentin. spandidos-publications.com

Induction of Apoptosis and Cell Cycle Arrest

Studies utilizing Annexin V-FITC/PI flow cytometry and TUNEL assays have confirmed the pro-apoptotic activity of this compound. In bladder cancer cells, the compound was shown to induce apoptosis in a dose-dependent manner. frontiersin.org Similarly, in human osteosarcoma cells, treatment with this compound led to an increase in both early and late apoptotic cells, as detected by Annexin V-FITC and TUNEL assays. nih.govnih.gov This induction of apoptosis was associated with the upregulation of pro-apoptotic proteins such as procaspase-3 and PARP, and the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Survivin. nih.govnih.gov In human astroglioma U87 cells, this compound also induced apoptosis in a time- and concentration-dependent manner. nih.gov

Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines

Cell Line Assay Key Finding Reference
Bladder Cancer Cells (J82, UMUC3)Annexin V-FITC/PI, TUNELDose-dependent increase in apoptosis. frontiersin.org
Osteosarcoma Cells (U-2 OS, MG 63)Annexin V-FITC, TUNELIncreased percentage of apoptotic cells with treatment. nih.gov
Astroglioma Cells (U87)Annexin V-FITC/PITime- and concentration-dependent induction of apoptosis. nih.gov
Hepatocellular Carcinoma CellsAnnexinV/PI assayPromoted tumor cell apoptosis. nih.gov

In addition to inducing apoptosis, this compound can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. Research has shown that in human astroglioma U87 cells, this compound effectively stalls the cell cycle in the G2 phase. nih.govresearchgate.net This was demonstrated by a significant increase in the percentage of cells in the G2/M phase and a corresponding decrease in the G0/G1 phase population following treatment. nih.gov This G2 phase arrest is a key mechanism contributing to the compound's anti-proliferative activity against astroglioma. nih.gov

Table 3: Cell Cycle Arrest Induced by this compound

Cell Line Effect Key Observation Reference
Human Astroglioma (U87)G2 phase arrestSignificant increase in the percentage of cells in the G2/M phase. nih.gov
Apoptotic Pathway Modulation (e.g., Annexin V-FITC/PI flow cytometry, TUNEL assays)

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound has demonstrated the capacity to inhibit these critical processes in various cancer models.

Wound healing assays are commonly used to assess the migratory ability of cells in a two-dimensional space. Studies have consistently shown that this compound significantly inhibits the wound healing capacity of cancer cells. In bladder cancer cells (J82 and UMUC3), treatment with the compound resulted in a markedly enhanced wound healing proportion compared to control cells. frontiersin.org Similarly, in hepatocellular carcinoma (HCC) cells, this compound treatment significantly inhibited wound closure. nih.govresearchgate.net The migration of esophageal carcinoma cells (ECA-109) was also suppressed by this compound. nih.gov Furthermore, in A549 lung cancer cells, this compound significantly suppressed cell migration in a concentration-dependent manner. spandidos-publications.com

Table 4: Inhibition of Cell Migration by this compound in Wound Healing Assays

Cell Line Key Observation Reference
Bladder Cancer (J82, UMUC3)Remarkably enhanced wound healing proportion compared to control. frontiersin.org
Hepatocellular Carcinoma (SK-HEP-1, HuH-7)Significantly inhibited wound healing. nih.govresearchgate.net
Esophageal Carcinoma (ECA-109)Suppressed migration of cells. nih.gov
Lung Cancer (A549)Concentration-dependent suppression of cell migration. spandidos-publications.com

Transwell migration assays provide a more quantitative measure of the invasive potential of cancer cells. Research has consistently demonstrated the inhibitory effect of this compound on cell migration and invasion using this method. In bladder cancer cells, the compound decreased invasion in a dose-dependent manner. frontiersin.orgfrontiersin.orgresearchgate.net Similarly, in hepatocellular carcinoma cells, the number of migrated cells was significantly reduced following treatment with this compound. nih.gov For A549 lung cancer cells, Transwell assays confirmed that the compound significantly suppressed cell invasion in a concentration-dependent manner. spandidos-publications.com

Table 5: Inhibition of Cell Migration and Invasion by this compound in Transwell Assays

Cell Line Effect Key Observation Reference
Bladder Cancer (J82, UMUC3)InvasionDecreased invasion in a dose-dependent manner. frontiersin.orgfrontiersin.orgresearchgate.net
Hepatocellular CarcinomaMigrationReduced number of migrated cells. nih.gov
Lung Cancer (A549)InvasionConcentration-dependent suppression of cell invasion. spandidos-publications.com
Wound Healing Assays

Modulation of Key Signaling Pathways and Molecular Targets

This compound exerts its biological effects by modulating a variety of intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. The following sections detail the specific pathways and molecular targets affected by this compound.

Research indicates that this compound can inactivate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. nih.govdntb.gov.ua In esophageal cancer (EC) cells, treatment with this compound led to a significant reduction in the proliferation and migration of the cells. researchgate.net This effect was associated with the downregulation of inflammatory cytokines and the inactivation of the NF-κB pathway. researchgate.net Specifically, the compound was shown to decrease the phosphorylation of IκBα and the p65 subunit of NF-κB, which are critical steps in the activation of this pathway. nih.gov By inhibiting NF-κB, this compound may reduce the expression of downstream target genes involved in inflammation and cell proliferation, such as TNF-α, PGE2, cyclin D1, CDK1, and PCNA. nih.gov This inactivation of the NF-κB pathway appears to be a significant mechanism behind the compound's observed anti-proliferative and anti-migratory effects in certain cancer models. nih.gov

Table 1: Effect of this compound on NF-κB Signaling in Esophageal Cancer Cells

Cell Line Treatment Key Findings Reference
ECA-109 This compound Inhibited proliferation and migration. researchgate.net
KYSE-105 This compound Downregulated inflammatory cytokines. researchgate.net
ECA-109 & KYSE-105 This compound + LPS Reversed LPS-induced increases in proliferation, migration, and NF-κB activation. Decreased phosphorylation of IKBα and p-P65. nih.gov

This compound has been shown to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is often constitutively activated in various cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. nih.gov In human osteosarcoma cells, this compound treatment led to the inhibition of both JAK2 and STAT3 phosphorylation in a dose- and time-dependent manner. nih.govbdjn.org This inhibition of the JAK2/STAT3 pathway was associated with the downregulation of downstream anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin, and the upregulation of apoptotic proteins like procaspase-3 and PARP. nih.govnih.gov Furthermore, the compound's inhibitory effect on this pathway was confirmed in an in vivo xenograft model of osteosarcoma, where treatment with this compound resulted in reduced tumor growth and decreased expression of p-STAT3. nih.gov These findings suggest that the downregulation of the JAK2/STAT3 pathway is a key mechanism through which this compound exerts its anti-cancer effects, particularly in osteosarcoma. nih.govnih.gov

Table 2: Impact of this compound on the JAK2/STAT3 Pathway in Osteosarcoma Cells

Cell Line/Model Treatment Key Findings Reference
MG63 This compound Inhibited phosphorylation of JAK2 and STAT3. bdjn.org
U-2-OS This compound Downregulated STAT3 target proteins (Bcl-xL, Survivin). nih.gov
Mice Xenograft Model This compound Reduced tumor growth and expression of p-STAT3, PCNA, Ki67, and Survivin. nih.gov

The Akt/ERK signaling pathway, a critical regulator of cell proliferation, survival, and differentiation, is another target of this compound. frontiersin.org In bladder cancer cells, the compound was found to inhibit cell growth by attenuating the phosphorylation of both Akt and Erk1/2. frontiersin.orgnih.govnih.gov This inhibition was demonstrated in human bladder cancer cell lines J82 and UMUC3, where this compound treatment led to a dose-dependent decrease in phosphorylated Akt and ERK levels. frontiersin.org The study also showed that the anti-proliferative effects of this compound could be partially counteracted by an Akt activator, confirming the importance of this pathway in the compound's mechanism of action. frontiersin.org These results indicate that the suppression of the Akt/ERK signaling pathway is a significant contributor to the anti-tumor effects of this compound in bladder cancer. frontiersin.org

Table 3: Effect of this compound on the Akt/ERK Pathway in Bladder Cancer Cells

Cell Line Treatment Key Findings Reference
J82 This compound Attenuated the phosphorylation of Akt and ERK. frontiersin.org
UMUC3 This compound Inhibited cell proliferation, migration, and invasion. frontiersin.org

The tumor suppressor protein p53 plays a central role in preventing cancer formation by controlling cell cycle arrest and apoptosis. thermofisher.com Research on human astroglioma U87 cells has shown that this compound can modulate the p53 signaling pathway. nih.gov Transcriptome sequencing of U87 cells treated with the compound revealed an enrichment of differentially expressed genes in the p53 pathway. nih.gov This suggests that this compound's ability to induce apoptosis and cell cycle arrest in these cells may be, at least in part, mediated through the regulation of the p53 pathway. nih.gov While direct binding or activation of p53 by this compound has not been explicitly detailed, the modulation of genes within this pathway points to its involvement in the compound's anti-cancer activity. nih.govnih.gov

Table 4: Regulation of the p53 Pathway by this compound

Cell Line Treatment Key Findings Reference
U87 (Astroglioma) This compound Upregulated 158 genes and downregulated 204 genes mainly enriched in the p53 signaling pathway. nih.gov

Table 5: Modulation of TNF and MAPK Signaling by this compound

Cell Line Treatment Key Findings Reference
U87 (Astroglioma) This compound Enriched differentially expressed genes in TNF and MAPK signaling pathways. nih.gov
Osteosarcoma cells This compound Reduced phosphorylation of ERK, JNK, and p38. nih.gov

This compound has been demonstrated to induce autophagy, a cellular process of self-degradation of cellular components, in bladder cancer cells. frontiersin.org Treatment of human bladder cancer cell lines J82 and UMUC3 with this compound resulted in an increased ratio of LC3-II to LC3-I and an upregulation of Beclin-1 protein expression. frontiersin.orgresearchgate.net The conversion of LC3-I to LC3-II and the expression of Beclin-1 are key markers of autophagy induction. frontiersin.org The study further showed that inhibiting autophagy with chloroquine (B1663885) antagonized the anti-proliferative effects of this compound, confirming that the induction of autophagy is a crucial mechanism for its anti-cancer activity in this context.

Table 6: Induction of Autophagy by this compound in Bladder Cancer Cells

Cell Line Treatment Key Findings Reference
J82 This compound Increased LC3-II/LC3-I ratio and Beclin-1 protein expression. frontiersin.org
UMUC3 This compound Increased LC3-II/LC3-I ratio and Beclin-1 protein expression. frontiersin.org
Upregulation of GADD45G Expression

This compound (4-MOD) has been shown to upregulate the expression of Growth Arrest and DNA Damage-inducible Gene Gamma (GADD45G) in human liver cancer cells. amegroups.orgresearchgate.net GADD45G is a member of the GADD45 family, which is involved in critical cellular processes such as cell cycle arrest, DNA repair, and apoptosis. nih.gov In hepatocellular carcinoma (HCC), GADD45G expression is often significantly low, and this downregulation is associated with high-risk factors and a poorer prognosis for patients. researchgate.netnih.gov

Previous studies have established that 4-MOD can increase the expression of GADD45G in liver cancer cells. nih.govresearchgate.net This upregulation is considered a key mechanism for the anti-cancer effects of 4-MOD in liver cancer. researchgate.netnih.gov In vivo experiments have further demonstrated that the inhibitory effect of 4-MOD on the growth of HCC is dependent on the upregulation of GADD45G expression. researchgate.net Therefore, GADD45G is considered a potential target for the anti-cancer activity of 4-MOD in liver cancer. researchgate.netnih.gov

Promotion of Ferroptosis (e.g., DNMT1/system Xc-/GPX4 pathway, lipid peroxidation, lipid ROS, Fe2+ levels)

Recent research has uncovered that this compound (4-MD) can induce a form of regulated cell death known as ferroptosis in cancer cells, particularly in lung cancer. nih.govnih.gov This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). nih.govnih.gov 4-MD's pro-ferroptotic activity is mediated through a complex pathway involving DNA methyltransferase 1 (DNMT1), the cystine/glutamate (B1630785) antiporter system Xc-, and glutathione (B108866) peroxidase 4 (GPX4). nih.govnih.govspandidos-publications.com

Studies have shown that 4-MD can directly bind to and inhibit the expression of DNMT1. nih.govnih.gov This inhibition leads to the downstream suppression of system Xc- (specifically the solute carrier family 7 member 11, SLC7A11) and GPX4. nih.govnih.gov The inhibition of the system Xc-/GPX4 axis is a key mechanism for inducing ferroptosis. nih.govfrontiersin.org The process is further characterized by increased lipid peroxidation, elevated levels of lipid ROS, and an excessive accumulation of ferrous iron (Fe2+). nih.govnih.gov Overexpression of DNMT1 has been shown to partially reverse the antitumor and ferroptosis-promoting effects of 4-MD, confirming the role of the DNMT1/system Xc-/GPX4 pathway. nih.govnih.gov

Table 1: Effects of this compound on Ferroptosis Markers in A549 Lung Cancer Cells

MarkerEffect of 4-MD TreatmentReference
Lipid Peroxidation (TBARS production)Increased nih.gov
Lipid ROS LevelsIncreased nih.gov
Fe2+ LevelsIncreased nih.gov
DNMT1 ExpressionInhibited nih.govnih.gov
System Xc- (SLC7A11) ExpressionInhibited nih.govnih.gov
GPX4 ExpressionInhibited nih.govnih.gov
Epithelial-Mesenchymal Transition (EMT) Inhibition

This compound has demonstrated the ability to inhibit the epithelial-mesenchymal transition (EMT) in lung cancer cells. nih.gov EMT is a cellular process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This transition is a critical step in cancer metastasis. nih.gov

In studies using A549 lung cancer cells, 4-MD was found to significantly inhibit cell migration and invasion in a concentration-dependent manner. nih.gov This inhibition of the metastatic potential of cancer cells is linked to the modulation of key EMT marker proteins. Treatment with 4-MD led to a marked upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal markers N-cadherin and Vimentin. nih.gov These findings suggest that 4-MD can suppress the EMT process, thereby reducing the invasive capabilities of cancer cells. nih.gov

In Vivo Antitumor Efficacy in Research Models (e.g., Nude Mouse Xenograft Models)

The antitumor effects of this compound have been confirmed in vivo using nude mouse xenograft models for various cancers, including astroglioma, lung cancer, and osteosarcoma. nih.govnih.govnih.gov These models, which involve transplanting human cancer cells into immunodeficient mice, are crucial for evaluating the therapeutic potential of new compounds. meliordiscovery.com

In a human astroglioma U87 cell xenograft model, intraperitoneal administration of 4-MOD at doses of 10 mg/kg and 30 mg/kg significantly slowed tumor growth, with the higher dose leading to a reduction in tumor size. nih.gov Similarly, in a lung cancer xenograft model using A549 cells, treatment with 10 or 30 mg/kg of 4-MD resulted in a significant inhibition of tumor growth, as evidenced by reduced tumor volume and weight. nih.govnih.gov Immunohistochemical analysis of these tumors revealed reduced expression of the proliferation marker Ki-67 and increased iron deposition, consistent with the induction of ferroptosis. nih.govnih.gov Furthermore, in an osteosarcoma xenograft model, 4-MD inhibited tumor growth and was associated with reduced expression of PCNA, Ki67, p-STAT3, and Survivin. nih.gov

Table 2: In Vivo Antitumor Efficacy of this compound in Nude Mouse Xenograft Models

Cancer TypeCell LineKey FindingsReference
AstrogliomaU87Slowed tumor growth rate and reduced tumor size. nih.gov
Lung CancerA549Significantly inhibited tumor growth, reduced tumor volume and weight, decreased Ki-67 expression, and increased iron deposition. nih.govnih.gov
OsteosarcomaNot specifiedInhibited tumor growth and reduced expression of PCNA, Ki67, p-STAT3, and Survivin. nih.gov

Anti-inflammatory Activity

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

This compound has been shown to possess potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govnih.gov In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, 4-MD suppressed the production of NO and PGE2 in a dose-dependent manner by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Similarly, in esophageal carcinoma cells, 4-MD treatment led to a significant decrease in the production of PGE2. nih.gov The inhibition of PGE2 is significant as it is a major product of the COX-2 enzyme, which is often overexpressed in various cancers and contributes to tumor progression. frontiersin.org

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, IL-8, TNF-α)

This compound has been demonstrated to modulate the production of several pro-inflammatory cytokines, which play a crucial role in the inflammatory response and are implicated in the pathogenesis of various diseases, including cancer. nih.govnih.govresearchgate.netnih.gov

In LPS-stimulated BV2 microglial cells, 4-MD attenuated the production of pro-inflammatory cytokines. nih.gov Specifically, in RAW 264.7 macrophages, dalbergiones, including this compound, were found to be potent inhibitors of LPS-induced IL-1β and IL-6 production. nih.gov Furthermore, in gingival fibroblasts exposed to IL-1β and TNF-α, these compounds reduced the expression of IL-6 and IL-8. nih.gov In the context of esophageal carcinoma cells, treatment with 4-MD resulted in a significant decrease in the production of TNF-α. nih.gov

Table 3: Modulation of Pro-inflammatory Cytokines by this compound

CytokineCell ModelEffect of 4-MDReference
IL-1βRAW 264.7 macrophagesInhibited nih.gov
IL-6RAW 264.7 macrophages, Gingival fibroblastsInhibited nih.gov
IL-8Gingival fibroblastsInhibited nih.gov
TNF-αEsophageal carcinoma cellsInhibited nih.gov

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB nuclear translocation, iNOS, COX-2 expression)

This compound has demonstrated notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.govnih.gov Research has shown its ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govresearchgate.net This suppression is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. nih.govmdpi.com

The underlying mechanism for these anti-inflammatory actions is largely attributed to its influence on the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. bioline.org.brspandidos-publications.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. spandidos-publications.com Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for iNOS, COX-2, and pro-inflammatory cytokines. bioline.org.brspandidos-publications.comnih.gov

Studies have revealed that this compound can effectively hinder the nuclear translocation of the p65 subunit of NF-κB. d-nb.inforesearchgate.net It has been shown to markedly inhibit the LPS-induced activation of IκB kinase (IKK), which in turn prevents the degradation of IκBα. researchgate.net By preventing IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the expression of NF-κB-dependent pro-inflammatory genes. nih.govresearchgate.net This inactivation of the NF-κB pathway leads to the downregulation of inflammatory cytokines. nih.gov For instance, in esophageal cancer cells, this compound has been observed to downregulate inflammatory cytokines and inactivate the NF-κB signaling pathway. nih.gov

Table 1: Effect of this compound on Inflammatory Markers

Cell Line Stimulant Marker Inhibited Pathway Affected Reference
BV2 microglia LPS NO, PGE2, iNOS, COX-2, Pro-inflammatory cytokines NF-κB nih.gov
RAW 264.7 macrophages LPS IL-1β, IL-6, p65 nuclear translocation NF-κB d-nb.info
Esophageal carcinoma cells (ECA-109, KYSE-105) LPS Inflammatory cytokines NF-κB nih.gov

Macrophage Polarization Studies (e.g., M1-to-M2 polarization)

Research indicates that this compound can influence macrophage polarization, a critical process in the immune response where macrophages differentiate into distinct functional phenotypes. The two primary phenotypes are the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. A study involving primary macrophages demonstrated that this compound, along with other dalbergiones, induced a shift from the M1 to the M2 phenotype. d-nb.info This polarization is a key indicator of a switch from a pro-inflammatory to an anti-inflammatory and tissue-reparative state.

Heme Oxygenase-1 (HO-1) Induction and Nrf2 Pathway Activation

A significant aspect of this compound's biological activity is its ability to induce the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant and cytoprotective enzyme. nih.govmdpi.com The induction of HO-1 is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com

Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. ijbs.com In the presence of oxidative stress or inducers like this compound, Nrf2 is stabilized, allowing it to translocate to the nucleus. nih.govijbs.com Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, including the gene for HO-1, thereby initiating their transcription. ijbs.commedsci.org

In vitro studies using BV2 microglial cells have demonstrated that this compound induces HO-1 protein levels through the nuclear translocation of Nrf2. nih.gov This activation of the Nrf2/HO-1 pathway is a key mechanism underlying the anti-inflammatory and cytoprotective effects of the compound. nih.govmdpi.com The anti-inflammatory effects mediated by HO-1 induction have been shown to be partially reversed by an HO-1 inhibitor, tin protoporphyrin IX, further confirming the importance of this pathway. nih.gov

Table 2: this compound's Effect on the Nrf2/HO-1 Pathway

Cell Line Effect Mechanism Reference
BV2 microglia Induces HO-1 protein levels Nuclear translocation of Nrf2 nih.gov
HT22 cells Upregulates HO-1 Activation of ERK and p38 pathways nih.gov

Antioxidant and Cytoprotective Effects

Reduction of Oxidative Stress

This compound exhibits significant antioxidant properties, contributing to its ability to reduce oxidative stress. ontosight.ai Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. mdpi.comnews-medical.net this compound has been shown to protect against glutamate-induced oxidative stress in murine hippocampal HT22 cells by upregulating heme oxygenase-1 (HO-1), which in turn reduces ROS levels. dntb.gov.ua Research has demonstrated that exposure of HT22 cells to glutamate increases ROS production, and co-incubation with this compound can mitigate this effect. researchgate.net

Neuroprotective Effects (e.g., against glutamate-induced oxidative injury in HT22 cells)

The antioxidant properties of this compound translate into significant neuroprotective effects. It has been shown to protect against glutamate-induced oxidative injury in HT22 hippocampal cells. nih.govjst.go.jp Glutamate-induced toxicity in these cells is a widely used model for studying neuronal damage caused by oxidative stress. nih.gov

This compound's neuroprotective action is closely linked to its ability to induce HO-1 expression. nih.gov Studies have demonstrated that it exhibits neuroprotective effects against glutamate-induced neurotoxicity by promoting HO-1 in HT22 cells. nih.gov The protective effects of the compound were found to be diminished when an HO-1 inhibitor was used, highlighting the critical role of this enzyme in mediating neuroprotection. researchgate.net

Superoxide (B77818) Formation Inhibition

Further underscoring its antioxidant capabilities, this compound has been identified as an inhibitor of superoxide formation. medchemexpress.com Superoxide is a primary reactive oxygen species, and its inhibition is a key mechanism for mitigating oxidative damage within cells.

Other Investigated Biological Activities

Antimicrobial Activity

This compound is a neoflavonoid, a class of compounds recognized for their antimicrobial properties. epa.govnews-medical.net Studies have indicated that dalbergiones, including this compound, may possess significant antimicrobial effects against a variety of pathogens. Research has noted the activity of related natural phenols against gram-positive bacteria, yeasts, and molds, suggesting a broad spectrum of potential applications for compounds within this class. spandidos-publications.com Further research into the specific mechanisms and spectrum of activity for this compound is ongoing.

Urease Inhibition

(R)-4-Methoxydalbergione, isolated from the roots of Ranunculus repens, has demonstrated notable inhibitory activity against the enzyme urease. cellosaurus.orgmdpi.com Urease is a key virulence factor in certain bacterial infections, such as those caused by Helicobacter pylori, as it helps neutralize the acidic environment of the stomach. mdpi.com The compound has shown potent inhibition against both bacterial urease from Bacillus pasteurii and plant-derived Jack bean urease. epa.govnih.govshodex.com The inhibitory concentrations (IC₅₀) have been quantified, providing a measure of its potency. epa.govnih.gov

Table 1: Urease Inhibitory Activity of (R)-4-Methoxydalbergione

Urease Source IC₅₀ (μM) Reference
Bacillus pasteurii Urease 59.72 epa.govnih.gov
Jack Bean Urease 67.33 epa.govnih.gov

This table displays the half-maximal inhibitory concentration (IC₅₀) of (R)-4-Methoxydalbergione against urease from two different sources.

Anti-Feedant Activity (e.g., against termites)

Research has identified this compound as one of the active compounds responsible for the natural durability of certain woods, such as the heartwood of Dalbergia species. tandfonline.com It exhibits moderate anti-feedant activity against subterranean termites, including Reticulitermes speratus. In a study analyzing bioactive components from Dalbergia latifolia heartwood, this compound was isolated and confirmed to be one of the neoflavonoids contributing to the wood's defense against termites. researchgate.net While other compounds like latifolin (B1203211) showed higher termiticidal activity, this compound's role as a feeding deterrent is a significant aspect of its biological profile. researchgate.net

Table 2: Bioactivity of Neoflavonoids from Dalbergia latifolia against Termites

Compound Activity against Termites Reference
Latifolin High termiticidal & anti-feedant activity researchgate.net
This compound Moderate anti-feedant activity researchgate.net
Dalbergiphenol Moderate anti-feedant activity researchgate.net

This table compares the observed anti-termite activities of three neoflavonoids isolated from Dalbergia latifolia.

Antifungal Activity (e.g., against Kawaratake, Fomitopasis Palustris, Rhizopus oryzae, Cladosporium cladosporioides)

In addition to its anti-feedant properties, this compound has shown moderate antifungal activity. researchgate.net Specifically, its efficacy has been noted against the white-rot fungus Trametes versicolor, commonly known as Kawaratake. researchgate.net In studies of extracts from Dalbergia latifolia, while this compound was active against Trametes versicolor, another isolated compound, dalbergiphenol, showed relatively high activity against other fungi such as Fomitopasis palustris (Oouzuratake), Rhizopus oryzae, and Cladosporium cladosporioides. researchgate.net

Table 3: Antifungal Spectrum of Neoflavonoids from Dalbergia latifolia

Compound Target Fungi Observed Activity Reference
This compound Trametes versicolor (Kawaratake) Moderate researchgate.net
Dalbergiphenol Fomitopasis palustris High researchgate.net
Dalbergiphenol Rhizopus oryzae High researchgate.net
Dalbergiphenol Cladosporium cladosporioides High researchgate.net

This table summarizes the antifungal activity of this compound and Dalbergiphenol against various fungal species.

Anti-Allergic Effects (e.g., histamine (B1213489) release inhibition)

Neoflavonoids, the class of compounds to which this compound belongs, are recognized for their anti-allergic potential. epa.govnih.govresearchgate.netresearchgate.net Research indicates that the (S)-enantiomer of this compound, in particular, demonstrates anti-allergic activity. One study reported that (S)-4-methoxydalbergione inhibited the release of β-glucuronidase from rat neutrophils with an IC₅₀ value of 20.6 µM. scribd.com While direct studies on histamine release are limited, extracts from Dalbergia species, known to contain these compounds, have shown anti-allergic effects. researchgate.net A study on a potent anti-inflammatory and cytoprotective compound also noted its antihistamine activity. nih.gov

Table 4: Anti-Allergic-Related Activity of (S)-4-Methoxydalbergione

Assay Cell Type IC₅₀ (μM) Reference
β-Glucuronidase Release Inhibition Rat Neutrophils 20.6 scribd.com

This table presents the inhibitory concentration of (S)-4-methoxydalbergione on the release of an inflammatory mediator from neutrophils.

Anti-plasmodial Activity

(R)-4-Methoxydalbergione has been identified as a compound with promising anti-plasmodial effects. researchgate.net Isolated from the heartwood of Dalbergia louvelii, it has demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. scribd.comnih.gov In a bioassay-guided fractionation study, (R)-4-Methoxydalbergione was one of four compounds that showed significant antiplasmodial activity, with a reported IC₅₀ value of 5.8 µM. nih.govmdpi.com

Table 5: Anti-plasmodial Activity of Compounds from Dalbergia louvelii

Compound Target Organism IC₅₀ (μM) Reference
(R)-4-Methoxydalbergione Plasmodium falciparum 5.8 mdpi.com
Obtusafuran Plasmodium falciparum 8.7 mdpi.com
7,4'-dihydroxy-3'-methoxyisoflavone Plasmodium falciparum 6.8 mdpi.com
Isoliquiritigenin Plasmodium falciparum 7.8 mdpi.com
Chloroquine (Control) Plasmodium falciparum 0.13 mdpi.com

This table shows the in vitro anti-plasmodial activity of compounds isolated from Dalbergia louvelii compared to the standard drug Chloroquine.

Table of Mentioned Compounds

Compound Name
(R)-4-Methoxydalbergione
(S)-4-Methoxydalbergione
This compound
7,4'-dihydroxy-3'-methoxyisoflavone
Chloroquine
Cladosporium cladosporioides
Dalbergiphenol
Fomitopasis palustris
Histamine
Isoliquiritigenin
Latifolin
Obtusafuran
Rhizopus oryzae
Thiourea

Structure Activity Relationship Sar Studies of 4 Methoxydalbergione and Analogs

Influence of Methoxy (B1213986) Groups on Potency and Specificity

The presence and positioning of methoxy (-OCH₃) groups on the flavonoid scaffold are significant modulators of biological activity, primarily by altering the molecule's lipophilicity and its ability to interact with biological targets. mdpi.com

Studies on flavonoids containing methoxy groups have indicated that these functionalities can confer selective cytotoxicity towards cancer cells over normal cells. nih.gov The methoxy group's lipophilic nature can enhance the molecule's ability to cross cell membranes, potentially increasing its bioavailability and access to intracellular targets. mdpi.com However, an excess of methoxy groups can also lead to excessive lipophilicity, which may hinder drug transport and reduce water solubility. mdpi.com

The specific activity is highly dependent on the substitution pattern. For instance, in studies of skin sensitization, dalbergiones with different methoxylation patterns showed varied responses. When tested as cross-reactants to R-3,4-dimethoxydalbergione, both R,S-4-methoxydalbergione and S-4,4'-dimethoxydalbergione elicited positive responses, whereas 2,6-dimethoxybenzoquinone did not, highlighting that both the presence and position of the methoxy group are critical for this specific biological interaction. core.ac.uk

Role of the Quinonoid Structure in Biological Activity

The 1,4-benzoquinone (B44022) ring is a defining feature of 4-Methoxydalbergione and is considered a critical pharmacophore for many of its biological activities. core.ac.ukresearchgate.net Quinones are oxidized phenols and their electrophilic nature allows them to participate in various cellular reactions. cirad.frmdpi.com

The biological activity of the quinonoid structure is often attributed to two main chemical properties:

Michael Addition: The quinone ring is an excellent Michael acceptor, meaning it can readily react with nucleophiles such as the thiol groups in cysteine residues of proteins or with DNA. scirp.org This alkylation of crucial biomolecules can lead to enzyme inhibition, disruption of cellular signaling, and cytotoxicity, which underlies the antitumor effects of many quinone-containing compounds. mdpi.comscirp.org

Redox Cycling: Quinones can undergo redox cycling, a process where they are reduced to semiquinones or hydroquinones, which can then react with molecular oxygen to generate reactive oxygen species (ROS) like superoxide (B77818) anions and hydrogen peroxide. mdpi.comscirp.org This generation of ROS can induce oxidative stress and cellular damage, contributing to antimicrobial and anticancer activities.

Comparative studies have emphasized the importance of this structure. Research comparing neoflavonoids from Dalbergia latifolia suggested that the quinonoid structure in the A-ring is directly linked to the specific bioactivity profiles observed, such as antifungal and termiticidal actions. researchgate.net The formation of a stable quinone is also a key step in the mechanism by which flavonoids exert their antioxidant effects by scavenging free radicals. cirad.fr

Impact of Stereochemistry (R- vs. S-Isomers) on Biological Profiles

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-Methoxydalbergione and (S)-4-Methoxydalbergione. nih.gov As biological systems like enzymes and receptors are themselves chiral, they often interact differently with each enantiomer of a chiral drug. biomedgrid.com This can lead to one isomer being more potent, having a different type of activity, or even being toxic while the other is beneficial. biomedgrid.com

In the case of this compound, the R- and S-isomers exhibit distinct and divergent biological profiles. Research has shown that the (R)-isomer possesses potent anticancer activity, while the (S)-isomer is associated with antiallergic effects. This stereospecificity is a clear indication that the two enantiomers interact with different biological targets or with the same target in a different manner.

The (R)-isomer has been isolated from natural sources like Dalbergia louvelii and has demonstrated antiplasmodial activity against Plasmodium falciparum, with a reported IC₅₀ value between 5.8 and 8.7 µM. nih.govworldagroforestry.org It has also shown significant inhibitory effects against various cancer cell lines. The (S)-isomer, on the other hand, has been noted for its potential in mitigating allergic responses. ontosight.ai

IsomerReported Biological ActivitySource(s)
(R)-4-MethoxydalbergioneAnticancer, Antiplasmodial nih.govworldagroforestry.org
(S)-4-MethoxydalbergioneAntiallergic, Antimicrobial, Anti-inflammatory ontosight.ai

Comparative Analysis with Related Neoflavonoids (e.g., Dalbergin, Latifolin (B1203211), Dalbergiphenol)

Comparing the activity of this compound with structurally related neoflavonoids isolated from the same plant sources, such as Dalbergia species, provides valuable SAR insights. Dalbergin, Latifolin, and Dalbergiphenol are three such related compounds that differ in the structure of their core rings.

This compound: Features a quinone ring.

Dalbergin: A 4-phenylcoumarin (B95950) with a lactone ring. ejournalmapeki.org

Latifolin: Possesses a catechol-like (dihydroxy) B-ring and lacks the quinone structure. researchgate.netnih.gov

Dalbergiphenol: A simpler structure with a phenolic A-ring. researchgate.netejournalmapeki.org

Studies on the heartwood extracts of Dalbergia latifolia have directly compared the bioactivities of these compounds. In antifungal assays against the fungus Trametes versicolor, Latifolin showed very high activity, whereas this compound and Dalbergiphenol demonstrated only moderate activity. researchgate.netphytojournal.com A similar trend was observed in termiticidal assays. researchgate.net Conversely, in a study on myocardial cells, Dalbergiphenols showed strong protective activity against hypoxia-reoxygenation injury, while Dalbergins (a class including this compound) had little toxicity or effect. bvsalud.org

These differences underscore the critical role of specific functional groups and ring systems. The high activity of Latifolin in certain assays may be attributed to its catechol-type B-ring, which is a potent antioxidant and metal-chelating moiety. The moderate activity of this compound is linked to its quinone structure. researchgate.net The varied activities of Dalbergin and Dalbergiphenol further illustrate that the 4-phenylcoumarin system and a simple phenolic ring confer distinct biological properties compared to the quinone of this compound.

CompoundKey Structural FeatureAntifungal Activity vs. T. versicolorTermiticidal ActivitySource(s)
This compoundQuinone RingModerateModerate (antifeedant) researchgate.netphytojournal.com
LatifolinDi-hydroxy B-ring (Catechol-like)HighHigh researchgate.netphytojournal.com
DalbergiphenolPhenolic A-ringModerateModerate (antifeedant) researchgate.netphytojournal.com
Dalbergin4-PhenylcoumarinN/A in direct comparisonN/A in direct comparison bvsalud.org

Analytical and Bioanalytical Methodologies in 4 Methoxydalbergione Research

Quantification and Purity Assessment Techniques (e.g., Ultra-Performance Liquid Chromatography (UPLC))

The purity of 4-Methoxydalbergione isolated from natural sources, such as Dalbergia sissoo, is a critical parameter for the reliability of pharmacological studies. Ultra-Performance Liquid Chromatography (UPLC) is a key analytical technique employed for this purpose.

Research has demonstrated the successful use of UPLC to confirm the purity of this compound. In one study, UPLC analysis determined the purity of the isolated compound to be over 98%. nih.gov The retention time for the this compound peak was recorded at 6.9 minutes under the specified chromatographic conditions. nih.gov This high level of purity is essential for accurately attributing observed biological effects to the compound itself, eliminating the influence of potential impurities.

Similarly, other studies have also reported the purity of this compound to be 98% or greater, as determined by chromatographic methods. nih.govspandidos-publications.com High-Performance Liquid Chromatography (HPLC), a related technique, is also utilized for the quantitative determination of this compound alongside other related compounds. semanticscholar.org For instance, HPLC with UV detection at a wavelength of 254 nm is a common method for assessing the purity of similar neoflavonoids, ensuring it exceeds 95% for pharmacological applications.

Table 1: Purity Assessment of this compound in Research Studies

Purity LevelAnalytical MethodSource
>98%UPLC nih.gov
98%Not specified, but isolated and purified nih.gov
98%Not specified, but sourced from a biotechnology company spandidos-publications.com

Detection in Biological Matrices (e.g., Brain Tissue Penetration Studies)

A significant area of investigation for this compound is its potential therapeutic application for central nervous system disorders, which necessitates its ability to cross the blood-brain barrier (BBB). Analytical methods are therefore essential for detecting and quantifying the compound in biological matrices, particularly brain tissue.

Studies have successfully demonstrated that this compound can penetrate the BBB. nih.gov Utilizing UPLC, researchers were able to detect the compound in brain tissue samples following administration. The analysis of a brain sample from a subject injected with this compound showed a peak consistent with the compound, while no such peak was observed in the brain tissue of the control group that received only the solvent. nih.gov

Further analysis indicated that the concentration of this compound in the brain peaks at 40 minutes after administration, providing valuable pharmacokinetic data. nih.gov The ability to measure drug concentrations in the brain is critical, as simply measuring whole-brain drug concentrations can be misleading. frontiersin.org The extent of brain penetration is more accurately assessed by determining the unbound drug concentration in the brain's extracellular fluid. frontiersin.org

The detection of this compound in brain tissue confirms its potential as a therapeutic agent for brain-related pathologies, such as astroglioma, by demonstrating its ability to reach its target site. nih.govnih.gov

Conclusion and Future Research Perspectives

Current Understanding of 4-Methoxydalbergione's Biological Significance

This compound, a flavonoid compound primarily isolated from the heartwood of plants in the Dalbergia genus, such as Dalbergia sissoo and Dalbergia odorifera, has emerged as a molecule of significant interest due to its diverse biological activities. frontiersin.orgbdjn.orgnih.gov Initially recognized for its anti-inflammatory and cytoprotective properties, recent research has pivoted towards its potent anticancer capabilities across a spectrum of malignancies. spandidos-publications.comnih.govdntb.gov.ua

The current body of scientific literature demonstrates that this compound exerts its anticancer effects through multiple, sophisticated mechanisms. A significant area of its activity is the induction of programmed cell death. Studies have shown it induces apoptosis in astroglioma and osteosarcoma cells, autophagy in bladder cancer cells, and, notably, ferroptosis in lung cancer cells. frontiersin.orgbdjn.orgnih.gov This ability to trigger different cell death pathways highlights its versatility as an anticancer agent.

Mechanistically, this compound modulates several critical signaling pathways involved in cancer progression. It has been shown to inhibit the JAK2/STAT3 pathway in osteosarcoma, the Akt/ERK pathway in bladder cancer, and the NF-κB pathway in esophageal carcinoma. frontiersin.orgbdjn.org Furthermore, research has identified its ability to directly bind to and inhibit DNA methyltransferase 1 (DNMT1), which in turn promotes ferroptosis in lung cancer cells by affecting the system Xc-/GPX4 pathway. nih.govnih.gov In hepatocellular carcinoma, its anticancer action is linked to the upregulation of the GADD45G gene. nih.govnih.gov

Beyond its anticancer effects, the compound also exhibits antimicrobial, antioxidant, and anti-inflammatory properties. nih.govontosight.ai Its anti-inflammatory action, for instance, is associated with the induction of Heme Oxygenase-1 (HO-1). dntb.gov.ua This multifaceted biological profile underscores the compound's importance as a subject of ongoing research.

The table below summarizes the demonstrated anticancer activities of this compound in various cancer cell lines.

Table 1: Anticancer Activity of this compound in Different Cancer Models
Cancer Type Cell Line(s) Key Mechanism(s) IC₅₀ Values Source(s)
Lung Cancer A549 Promotes ferroptosis via DNMT1/system Xc⁻/GPX4 pathway 83.05 µM spandidos-publications.comnih.gov
Bladder Cancer J82, UMUC3 Induces autophagy; Inhibits Akt/ERK signaling 8.17 µM (J82), 14.50 µM (UMUC3) frontiersin.orgnih.gov
Hepatocellular Carcinoma SK-HEP-1 Upregulates GADD45G expression Not Specified nih.govnih.gov
Astroglioma U87 Induces apoptosis; Stalls G2 cell cycle phase; Modulates p53, TNF, MAPK pathways ~10-fold more potent than Temozolomide (B1682018) nih.gov
Osteosarcoma MG63, U-2 OS Induces apoptosis; Inhibits JAK2/STAT3 signaling Not Specified bdjn.org

| Esophageal Carcinoma | ECA-109, KYSE-105| Inhibits NF-κB signaling pathway | Not Specified | |

Research Gaps and Unexplored Areas

Despite the promising findings, significant research gaps remain in the comprehensive understanding of this compound.

Complete Pharmacological Profile: While its biological activities are being mapped, a complete pharmacological profile, including its metabolism, potential toxicity, and interactions with other drugs, has yet to be fully elucidated. ontosight.ai Further studies are crucial to understand its behavior within a biological system.

In Vivo Validation: Many of the current findings are based on in vitro cell culture models. nih.gov Although some studies have successfully used xenograft mouse models, more extensive in vivo research is necessary to validate the observed anticancer effects and to understand the compound's efficacy and systemic impact in a living organism. nih.govnih.govnih.gov

Mechanistic Crosstalk: this compound is known to modulate multiple signaling pathways (e.g., Akt/ERK, JAK2/STAT3, NF-κB) and cell death processes (apoptosis, autophagy, ferroptosis). The potential interplay and crosstalk between these pathways in response to the compound are not well understood. Investigating how these mechanisms are interconnected could reveal more about its primary mode of action and potential synergistic effects.

Target Specificity and Off-Target Effects: While specific targets like DNMT1 have been identified, a comprehensive analysis of the compound's binding affinity and specificity across the proteome is lacking. nih.govnih.gov Identifying the full range of its molecular targets would help in predicting potential off-target effects and understanding its polypharmacological nature.

Stereochemistry and Activity: Like many natural products, this compound has stereoisomers, such as the (R) and (S) isomers. ontosight.ai The influence of specific stereochemistry on its biological activity and interactions with molecular targets is an area that requires deeper investigation to optimize its therapeutic potential. ontosight.ai

Resistance Mechanisms: As with any potential anticancer agent, the possibility of cancer cells developing resistance to this compound is a critical area that remains unexplored. Studies are needed to investigate potential resistance mechanisms and to devise strategies to overcome them.

Potential for Development of Novel Therapeutic Agents or Probes

The unique biological activities of this compound position it as a strong candidate for therapeutic development. Multiple studies conclude that it is a promising novel therapeutic agent for cancers such as lung, bladder, and liver cancer. spandidos-publications.comnih.govnih.gov It is frequently identified as a valuable lead compound, providing a chemical scaffold for the synthesis of new, more potent, and specific anticancer drugs. frontiersin.orgnih.gov

The compound's ability to induce ferroptosis, a non-apoptotic form of cell death, is particularly significant. nih.gov Targeting ferroptosis-related pathways is an emerging strategy for overcoming therapy resistance in cancer. frontiersin.org Therefore, this compound and its derivatives could be developed as novel ferroptosis inducers for difficult-to-treat cancers.

Furthermore, its capacity to directly bind to and inhibit specific molecular targets, such as DNMT1, opens up possibilities for its use as a molecular probe. nih.govnih.gov Such probes are invaluable research tools for studying the roles of specific proteins in disease pathology. A labeled version of this compound could be used to investigate the dynamics of DNA methylation and the function of DNMT1 in cancer biology.

Advanced Research Methodologies and Approaches for Future Studies

Future investigations into this compound would benefit from the integration of advanced research methodologies to address the existing knowledge gaps.

Omics Technologies: High-throughput "omics" approaches are essential for a systems-level understanding.

Transcriptomics (RNA-Seq): Already used to identify altered gene expression in astroglioma and liver cancer cells, this can be applied more broadly to map the complete transcriptomic response in different cancer types and to uncover novel mechanisms. nih.govnih.gov

Proteomics and Metabolomics: These techniques can provide a global view of changes in protein expression and metabolic pathways following treatment, helping to identify novel targets and biomarkers of response. frontiersin.org

Advanced Target Identification and Validation:

Computational Prediction and Molecular Docking: The use of web-based tools like TargetNet to predict molecular targets, followed by molecular docking simulations to verify binding interactions, has proven effective and should be continued. spandidos-publications.comnih.gov

CRISPR-Cas9 Gene Editing: This technology can be employed to validate the role of identified target genes (e.g., GADD45G, DNMT1) in mediating the compound's effects by creating specific gene knockouts or modifications. nih.govnih.gov

Chemical Biology and Probe Development: Synthesizing derivatives of this compound can help establish structure-activity relationships (SAR). tandfonline.com Furthermore, creating tagged or fluorescent versions of the compound will enable advanced imaging studies to track its subcellular localization and engagement with its targets in real-time.

Advanced In Vivo Models: Beyond traditional xenograft models, future studies should consider using patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs). These models more accurately reflect human tumor heterogeneity and the tumor microenvironment, providing more clinically relevant data on efficacy.

Systems Biology: Integrating data from omics studies, target validation experiments, and pharmacological assays into computational models can help to simulate the complex network of interactions influenced by this compound. This approach can predict system-level effects, identify key nodes for therapeutic intervention, and generate new, testable hypotheses. amegroups.org

By leveraging these advanced methodologies, the scientific community can accelerate the translation of this compound from a promising natural product into a clinically valuable therapeutic agent or research tool.

Q & A

Q. How to statistically analyze dose-dependent responses in this compound studies?

  • Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Two-way ANOVA with Tukey’s post hoc test compares treatment groups. For in vivo data, Kaplan-Meier survival curves and log-rank tests assess therapeutic efficacy. Report effect sizes (Cohen’s d) and confidence intervals to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.